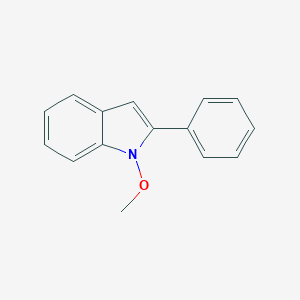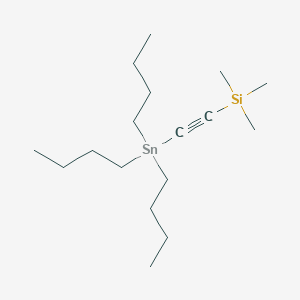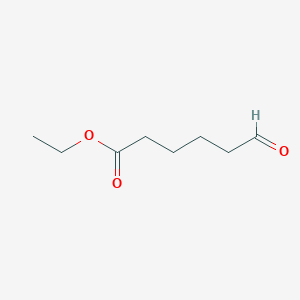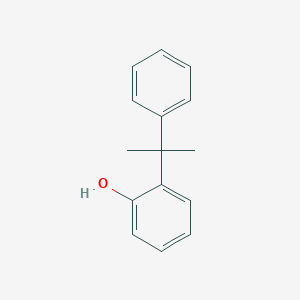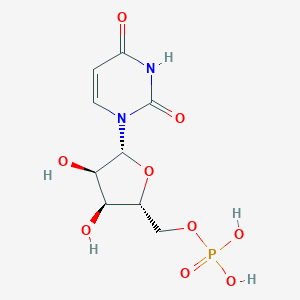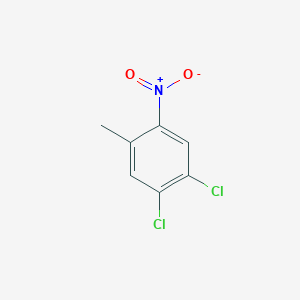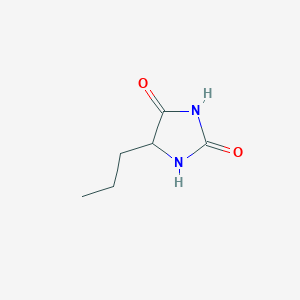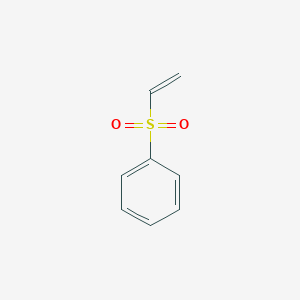
Phényl vinyl sulfone
Vue d'ensemble
Description
Phenyl vinyl sulfone is a versatile chemical compound that has been the subject of various studies due to its potential applications in polymer synthesis and medicinal chemistry. It serves as a precursor for the synthesis of polyacetylene, a material with significant electrical properties, and has been used in the synthesis of polyhydroxylated derivatives structurally analogous to chalcones . Additionally, phenyl vinyl sulfone has demonstrated antihelminthic and antiprotozoal properties, showing potent activity against Fasciola gigantica in vitro .
Synthesis Analysis
The synthesis of phenyl vinyl sulfone and its derivatives has been explored through several methods. An economical and convenient synthesis method using commercially available sulfinic acid sodium salts and dibromides has been developed, which does not require a catalyst . Moreover, a green synthesis approach has been described, utilizing ethylene oxide, strong acid resin, and solid supported phosphotungstic acid, which is eco-friendly and has a high yield . These methods highlight the advancements in synthesizing phenyl vinyl sulfone in a cost-effective and environmentally conscious manner.
Molecular Structure Analysis
The molecular structure of phenyl vinyl sulfone plays a crucial role in its reactivity and properties. Studies have used Density Functional Theory to investigate the conversion of sulfonyl precursor chains into poly(p-phenylene vinylene) (PPV), assessing the performance of the MPW1K functional for describing radical dissociation and internal conversion reactions . The theoretical study provides insights into the molecular structure and the influence of entropy on the activation energies of these reactions.
Chemical Reactions Analysis
Phenyl vinyl sulfone undergoes various chemical reactions that have been extensively studied. For instance, radicals generated from (diacyloxyiodo)benzene have been added to phenyl vinyl sulfone to yield 2-alkylethyl phenyl sulfone in the presence of a hydrogen donor . Additionally, organocopper reagents and heteroatom nucleophiles have been added to phenylseleno derivatives of vinyl sulfone, leading to the formation of vinyl and allenic sulfones, as well as Michael, anti-Michael, and rearrangement products . These reactions demonstrate the compound's reactivity and potential for creating diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenyl vinyl sulfone and its polymers have been a subject of interest. Poly(phenyl vinyl sulfoxide), a precursor to polyacetylene, has been synthesized and its electrical properties studied. The conversion of this precursor to polyacetylene was found to follow first-order kinetics with a large activation energy, and the resulting polyacetylene exhibited high conversion and low defect rates . Furthermore, the electrical properties of polyacetylene copolymers derived from poly(phenyl vinyl sulfoxide) and its oxidized products have been correlated with their bulk conductivities after doping with iodine . These studies contribute to the understanding of how the structural aspects of phenyl vinyl sulfone derivatives influence their physical and chemical properties.
Applications De Recherche Scientifique
Composés de base pour la synthèse organique
Le phényl vinyl sulfone est un composé polyvalent utilisé comme brique de base dans la synthèse organique. Il participe à des réactions de polymérisation, où il peut former des polymères aux propriétés diverses en fonction des conditions réactionnelles et des monomères impliqués. De plus, il subit des réactions d’addition nucléophile, où les nucléophiles s’ajoutent au groupe vinyl sulfone électrophile, créant une large gamme de dérivés. Cette réactivité est également exploitée dans les réactions de cycloaddition, qui sont essentielles pour la construction de structures cycliques complexes souvent présentes dans les produits naturels et les médicaments .
Inhibition des processus enzymatiques
Dans le domaine médical, le this compound a été identifié comme un puissant inhibiteur de certains processus enzymatiques. En se liant aux sites actifs des enzymes, il peut empêcher l’action enzymatique, ce qui est bénéfique pour la conception de médicaments qui ciblent des voies métaboliques spécifiques ou des enzymes causant des maladies. Cette application est cruciale pour le développement de nouveaux agents thérapeutiques pour diverses maladies .
Synthèse des colorants réactifs
Le composé est utilisé dans la synthèse des colorants réactifs. Ces colorants forment des liaisons covalentes avec les substrats, ce qui donne des couleurs vives résistantes au lavage et à la lumière. La réactivité du this compound lui permet de se lier efficacement aux fibres textiles, ce qui en fait un composant important dans l’industrie de la teinture .
Production de fibres textiles
Le this compound est utilisé dans la production de fibres textiles, en particulier les fibres cellulosiques comme le coton et le lin. Ses propriétés chimiques facilitent la modification des structures des fibres, améliorant la qualité et la durabilité des textiles produits. Cette application est importante pour l’industrie textile, visant à améliorer les performances des tissus .
Pesticide molluscicide
Il a des applications comme pesticide molluscicide, fournissant un moyen chimique de contrôler les populations de mollusques qui peuvent être des ravageurs en agriculture et en aquaculture. L’action spécifique du composé contre ces organismes contribue à protéger les cultures et à maintenir des écosystèmes équilibrés .
Purification des protéines
En biochimie, le this compound est utilisé dans les techniques de purification des protéines. Lorsqu’il est lié à des composés comme le mercaptoéthanol, il peut se lier sélectivement aux protéines, permettant leur isolement et leur purification à partir de mélanges biologiques complexes. Ceci est particulièrement utile dans la recherche et la fabrication pharmaceutique, où des protéines de haute pureté sont requises .
Chimie de la métathèse des oléfines
Le composé a été appliqué à la chimie du ruthénium dans le cadre de réactions de métathèse des oléfines. Cette réaction est une méthode de redistribution des fragments d’alcène et est largement utilisée dans la synthèse de molécules complexes, y compris les produits pharmaceutiques, les polymères et les produits pétrochimiques .
Produits agrochimiques et colorants
Enfin, le this compound est une matière première et un intermédiaire importants dans la synthèse des produits agrochimiques et des colorants. Sa structure chimique lui permet d’être intégré dans diverses formulations, améliorant l’efficacité et la stabilité de ces produits .
Mécanisme D'action
Target of Action
Phenyl vinyl sulfone primarily targets cysteine protease . Cysteine proteases are enzymes that play a crucial role in various biological processes, including protein degradation and regulation of cellular pathways.
Mode of Action
Phenyl vinyl sulfone interacts with its target through a process known as alkylation . The sulfone group in the compound makes the vinyl group electrophilic, allowing it to bind to the thiol of cysteine residues . This interaction results in the inhibition of the cysteine protease, thereby affecting the biological processes it regulates .
Pharmacokinetics
Its solubility in organic solvents suggests that it may have good bioavailability
Result of Action
The primary result of phenyl vinyl sulfone’s action is the inhibition of cysteine protease . This inhibition can lead to antihelminthic and antiprotozoal effects, as cysteine proteases are important for the life cycle of many parasites .
Action Environment
The action, efficacy, and stability of phenyl vinyl sulfone can be influenced by various environmental factors. For instance, the compound can be preferentially oxidized/reduced on electrode surfaces , suggesting that redox conditions may affect its activity. Additionally, the compound’s reactivity may be influenced by the presence of other chemical species in its environment
Safety and Hazards
Phenyl vinyl sulfone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is also a skin sensitizer . It is recommended to avoid inhalation, ingestion, and contact with skin and eyes .
Orientations Futures
Propriétés
IUPAC Name |
ethenylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTPZISIAWDGFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203903 | |
| Record name | Phenyl vinyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5535-48-8 | |
| Record name | Phenyl vinyl sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5535-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl vinyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005535488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl vinyl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35394 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl vinyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl vinyl sulphone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL VINYL SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31973457VY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


